2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

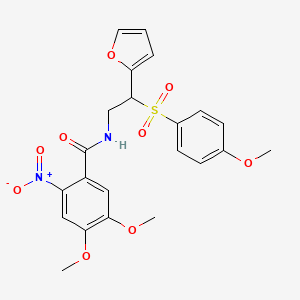

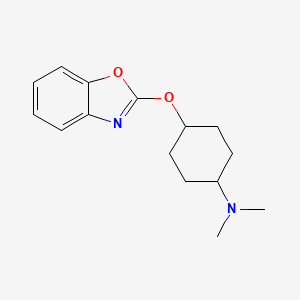

2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a useful research compound. Its molecular formula is C17H15F2N3O2 and its molecular weight is 331.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide exhibits a range of pharmacological activities primarily due to its pharmacodynamic properties. While specific studies directly investigating this compound were not identified, insights can be gained from the pharmacological actions and therapeutic uses of structurally related compounds. For instance, flutamide, a non-steroidal antiandrogen devoid of hormonal agonist activity, demonstrates the potential pathway through which related compounds might act. Flutamide's activity, substantially due to its principal metabolite 2-hydroxyflutamide, in advanced prostatic cancer treatment, suggests that similar compounds might interact with androgen receptors or related pathways. Flutamide's combination with luteinising hormone-releasing hormone (LHRH) agonists has shown promising results, potentially prolonging survival in prostatic cancer treatment (Brogden & Clissold, 1989; Brogden & Chrisp, 1991).

Environmental Fate and Behavior

The environmental fate and behavior of parabens, chemically related to acetamides through their ester functionalities, provide insight into the potential environmental impact and degradation pathways of acetamides. Parabens, used as preservatives, have been detected in water bodies, reflecting the persistence of similar compounds in the environment. Their biodegradability, alongside the formation of chlorinated by-products through reactions with free chlorine, underscores the need for understanding the environmental impact of related acetamides (Haman et al., 2015).

Metabolic and Genetic Implications

Research into the metabolism of paracetamol (acetaminophen) and its genetic differences provides a framework for understanding the metabolic pathways and potential genetic implications of acetamide compounds. The metabolism of paracetamol involves various pathways, including glucuronidation, sulfation, and oxidation, with genetic differences impacting susceptibility to toxicity. This highlights the importance of considering genetic factors in the pharmacokinetics and pharmacodynamics of acetamide derivatives (Zhao & Pickering, 2011).

Antimycotic Compound Insights

Flucytosine, an example of a synthetic antimycotic compound related to acetamides, underlines the therapeutic potential of acetamide derivatives in treating systemic mycoses. Its conversion into 5-fluorouracil (5-FU) within fungal cells, inhibiting RNA and DNA synthesis, suggests a pathway through which similar compounds could exert antifungal or anticancer effects. The development of resistance with monotherapy highlights the complexity of drug interactions and the need for combination therapies for enhanced efficacy (Vermes et al., 2000).

Properties

IUPAC Name |

2-(5-fluoro-2H-indazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c18-11-1-4-13(5-2-11)24-8-7-20-17(23)10-16-14-9-12(19)3-6-15(14)21-22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZWXLLLXLSXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)CC2=C3C=C(C=CC3=NN2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)